![molecular formula C19H29BrOSi B14207857 Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- CAS No. 765906-60-3](/img/structure/B14207857.png)
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties. It contains a total of 51 atoms, including 29 hydrogen atoms, 19 carbon atoms, 1 oxygen atom, and 1 bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- typically involves the reaction of 4-(4-bromophenyl)-1-butyne with tris(1-methylethyl)silane under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique reactivity and properties.
Mecanismo De Acción
The mechanism by which Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the butynyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s ability to form stable bonds with other molecules makes it valuable in synthetic chemistry and material science.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, [[4-(4-chlorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-fluorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-iodophenyl)-1-butynyl]oxy]tris(1-methylethyl)
Uniqueness
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
765906-60-3 |
|---|---|
Fórmula molecular |
C19H29BrOSi |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)but-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29BrOSi/c1-15(2)22(16(3)4,17(5)6)21-14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,7,9H2,1-6H3 |
Clave InChI |
QCUUTFBYXRIRGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
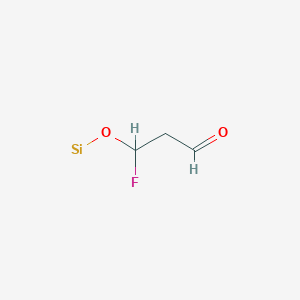
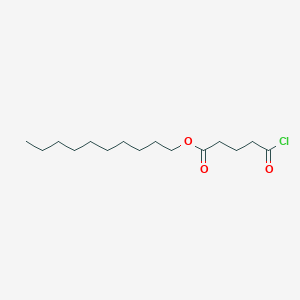
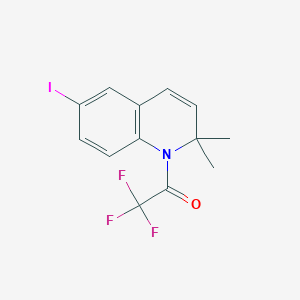
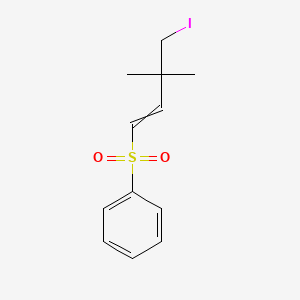
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
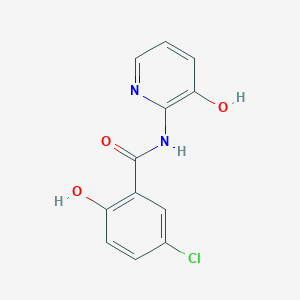

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
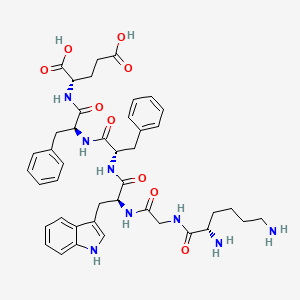
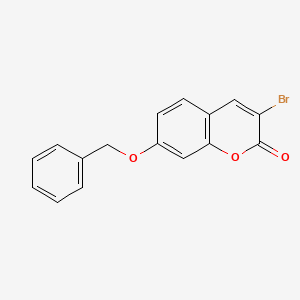
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
